![molecular formula C16H11ClN2O3 B2884701 8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline CAS No. 852932-31-1](/img/structure/B2884701.png)
8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It likely contains a 4-chloro-2-nitrophenoxy group attached to the 8-position of the quinoline .
Synthesis Analysis
While the specific synthesis pathway for “8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline” is not available, similar compounds are often synthesized through nucleophilic substitution reactions or condensation reactions .Molecular Structure Analysis
The molecular structure would likely consist of a quinoline backbone with a 4-chloro-2-nitrophenoxy group attached to the 8-position .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions typical of quinolines and nitrophenols, such as electrophilic aromatic substitution or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Similar compounds often have moderate to high polarity and can form hydrogen bonds .Scientific Research Applications
Corrosion Inhibition
Research by Rbaa et al. (2019) on novel heterocyclic compounds based on the 8-hydroxyquinoline moiety, closely related to 8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline, demonstrated significant potential as corrosion inhibitors for mild steel in hydrochloric acid. These compounds formed protective layers on metal surfaces, showcasing an inhibition performance increase with concentration, achieving up to 96% efficiency at optimal concentrations. The study utilized electrochemical techniques, surface studies, and theoretical methods to elucidate the mechanisms of action (Rbaa, Benhiba, Obot, Oudda, Warad, Lakhrissi, & Zarrouk, 2019).
Analytical Methods for Fungicides
Akkara, Greenberger, and Kaplan (1992) developed new analytical methods for the quantitation of fungicides, including copper 8-quinolinolate, by high-performance liquid and gas chromatography. This research is relevant for understanding how derivatives of 8-hydroxyquinoline can be applied in analytical chemistry for environmental and health-related studies (Akkara, Greenberger, & Kaplan, 1992).
Synthetic Pathways for Complex Organic Compounds
Roberts, Joule, Bros, and Álvarez (1997) explored the synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline, showcasing the versatility of quinoline derivatives in synthesizing complex organic compounds. This research provides insight into the synthetic applications of quinoline derivatives in organic chemistry (Roberts, Joule, Bros, & Álvarez, 1997).
Development of Fluorescent Chemosensors
Ghorai, Pal, Karmakar, and Saha (2020) developed 8-aminoquinoline-based chemosensors for the selective detection of Zn2+ and Al3+ ions. These chemosensors, which exhibit significant potential for biological applications, highlight the utility of quinoline derivatives in developing tools for chemical and biological sensing (Ghorai, Pal, Karmakar, & Saha, 2020).
Inhibition Effects on Mild Steel Corrosion
Prabhu et al. (2008) studied the corrosion inhibition effect of compounds derived from chloroquinoline, demonstrating how such derivatives act as effective inhibitors for mild steel in hydrochloric acid. The study found these inhibitors to exhibit predominantly cathodic character, with efficiencies increasing with concentration, highlighting their importance in industrial applications to prevent corrosion (Prabhu, Venkatarangaiah Venkatesha, Shanbhag, Kulkarni, & Kalkhambkar, 2008).
Mechanism of Action
Target of Action
Similar compounds such as methyl (4-chloro-2-nitrophenoxy)acetate and (4-chloro-2-nitrophenoxy)acetic acid are known, but their specific targets are not detailed
Mode of Action
When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth
Biochemical Pathways
Compounds with similar structures, such as phenoxy herbicides, are known to affect plant growth pathways
Result of Action
Similar compounds such as phenoxy herbicides are known to cause rapid, uncontrolled growth in plants
Action Environment
A study on the degradation of 4-chloro-2-nitrophenol in an aqueous environment using microwave irradiation, photolysis, and photocatalysis has been reported This suggests that environmental factors such as pH, temperature, and light exposure could potentially influence the action of similar compounds
Future Directions
properties
IUPAC Name |
8-(4-chloro-2-nitrophenoxy)-2-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c1-10-5-6-11-3-2-4-15(16(11)18-10)22-14-8-7-12(17)9-13(14)19(20)21/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAQNDQXMRTKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=C(C=C(C=C3)Cl)[N+](=O)[O-])C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.